molecular formula C10H15NO3 B13558082 (s)-2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

(s)-2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol

Cat. No.: B13558082
M. Wt: 197.23 g/mol
InChI Key: IWYHDNISHVYRAA-SSDOTTSWSA-N
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Description

(s)-2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, making it a versatile molecule for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amino group through reductive amination using ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives.

Scientific Research Applications

(s)-2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways related to neurotransmission, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • (s)-2-Amino-2-(2,4-dimethoxyphenyl)ethan-1-ol
  • (s)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol

Uniqueness

(s)-2-Amino-2-(2,6-dimethoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

(2S)-2-amino-2-(2,6-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H15NO3/c1-13-8-4-3-5-9(14-2)10(8)7(11)6-12/h3-5,7,12H,6,11H2,1-2H3/t7-/m1/s1

InChI Key

IWYHDNISHVYRAA-SSDOTTSWSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)[C@@H](CO)N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(CO)N

Origin of Product

United States

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